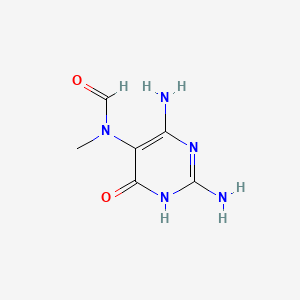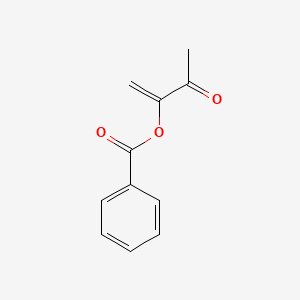
(6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one is an organic compound that features a cyclohexene ring with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one typically involves multiple steps, starting from simpler precursors. One possible route could involve the formation of the cyclohexene ring followed by the introduction of the ethoxy group and the trimethylsilyloxymethylidene group under specific reaction conditions. Common reagents might include ethyl alcohol, trimethylsilyl chloride, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The ethoxy and trimethylsilyloxymethylidene groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one could be used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for various organic transformations.
Biology and Medicine
The compound may have potential applications in biology and medicine, particularly if it exhibits biological activity. Researchers might investigate its effects on cellular processes, its potential as a drug candidate, or its use in diagnostic assays.
Industry
In industry, the compound could be used in the development of new materials, coatings, or as a precursor for other valuable chemicals. Its unique structure might impart desirable properties to the final products.
Mécanisme D'action
The mechanism of action for (6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other cyclohexene derivatives with different substituents. Examples could be:
- (6E)-3-methoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one
- (6E)-3-ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one
Uniqueness
The uniqueness of (6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one lies in its specific combination of functional groups, which can influence its reactivity, stability, and potential applications. Comparing its properties with similar compounds can help highlight its advantages and limitations.
Propriétés
| 76881-18-0 | |
Formule moléculaire |
C12H20O3Si |
Poids moléculaire |
240.37 g/mol |
Nom IUPAC |
(6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O3Si/c1-5-14-11-7-6-10(12(13)8-11)9-15-16(2,3)4/h8-9H,5-7H2,1-4H3/b10-9+ |
Clé InChI |
ZDQWRXDCRYZBGI-MDZDMXLPSA-N |
SMILES isomérique |
CCOC1=CC(=O)/C(=C/O[Si](C)(C)C)/CC1 |
SMILES canonique |
CCOC1=CC(=O)C(=CO[Si](C)(C)C)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)



